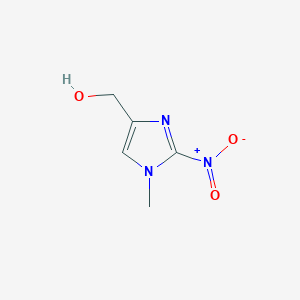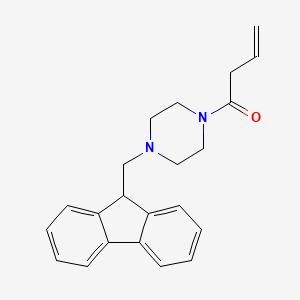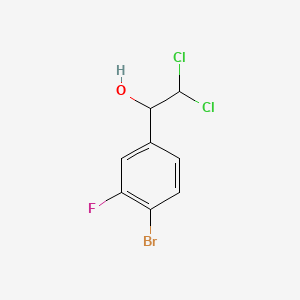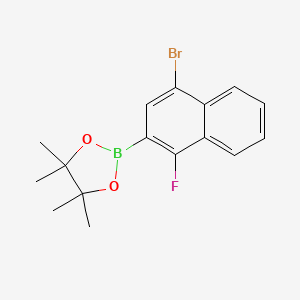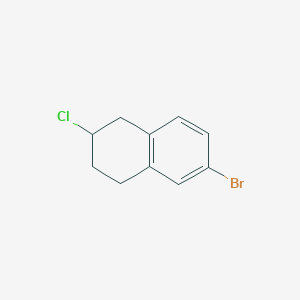
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10BrCl It is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene typically involves the bromination and chlorination of 1,2,3,4-tetrahydronaphthalene. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the selective substitution of hydrogen atoms by bromine and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are used to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding naphthalene derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding tetrahydronaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Oxidation: Formation of naphthalene derivatives with additional functional groups.
Reduction: Formation of tetrahydronaphthalene.
科学研究应用
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chlorine atom.
2-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the bromine atom.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any halogen substitution.
Uniqueness
6-Bromo-2-chloro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This dual substitution allows for a wider range of chemical transformations and applications compared to its mono-substituted counterparts.
属性
分子式 |
C10H10BrCl |
|---|---|
分子量 |
245.54 g/mol |
IUPAC 名称 |
6-bromo-2-chloro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10BrCl/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6H2 |
InChI 键 |
OKMKIAFROQCHTH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1Cl)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
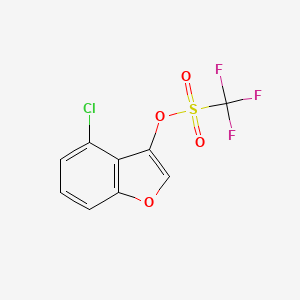
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)
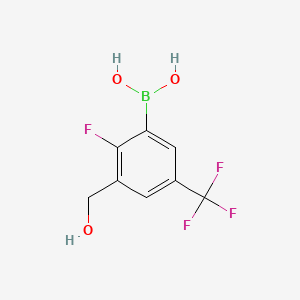
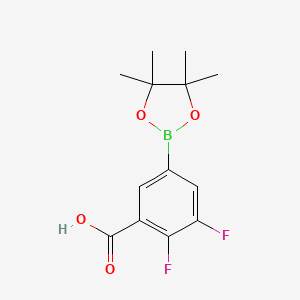

![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
